3-Methylflavone-8-carboxylic Acid-d5
Overview
Description
3-Methylflavone-8-carboxylic Acid-d5: is a deuterated form of 3-Methylflavone-8-carboxylic acid, which is a flavonoid derivative. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical techniques such as mass spectrometry .
Scientific Research Applications
Chemistry: In chemistry, 3-Methylflavone-8-carboxylic Acid-d5 is used as a reference standard in mass spectrometry due to its stable isotope labeling. It helps in the accurate quantification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: In the medical field, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of potential therapeutic agents .
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of 3-methyl-4-oxo-2-phenyl-4h-chromene-8-carboxylic acid . The targets of this parent compound could potentially be the targets of the deuterium-labeled version as well.
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
3-Methylflavone-8-carboxylic Acid-d5 plays a significant role in biochemical reactions due to its stable isotope labeling. It interacts with various enzymes, proteins, and other biomolecules, serving as a tracer for quantitation during drug development processes . The deuterium substitution in this compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in studying enzyme kinetics and metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling allows for precise tracking of its distribution and interaction within cells, providing insights into its effects on cellular functions . Studies have shown that this compound can impact the metabolic profiles of cells, altering the levels of specific metabolites and influencing gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium labeling in this compound allows for detailed analysis of its binding interactions with enzymes and proteins, providing insights into its mechanism of action . This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can serve as an effective tracer for metabolic studies without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and potential toxicity . Threshold effects have been observed, indicating that careful dosage optimization is necessary for accurate and safe experimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The deuterium labeling allows for precise tracking of the compound’s involvement in these pathways, providing insights into its role in cellular metabolism . Studies have shown that this compound can affect the levels of specific metabolites, leading to alterations in metabolic profiles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s stable isotope labeling allows for detailed analysis of its localization and accumulation within specific cellular compartments . Studies have demonstrated that this compound can accumulate in certain tissues, influencing its overall distribution and effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Detailed studies have shown that this compound can localize to specific subcellular regions, influencing its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylflavone-8-carboxylic Acid-d5 typically starts with 3-Methylflavone. The initial step involves the reaction of 3-Methylflavone with bromoacetic acid to form 3-Methylflavane-8-hydroxyacetic acid. This intermediate is then subjected to an esterification reaction to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylflavone-8-carboxylic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in isopropanol with a palladium-carbon catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
- 3-Methylflavone-8-carboxylic acid
- Flavoxate
- Lumefantrine
Comparison: Compared to its non-deuterated counterpart, 3-Methylflavone-8-carboxylic Acid-d5 offers enhanced stability and precision in analytical applications. Its deuterium labeling makes it particularly useful in mass spectrometry, where it provides more accurate results due to reduced background noise .
Properties
IUPAC Name |
3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-QRKCWBMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676032 | |
Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189883-79-1 | |
Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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